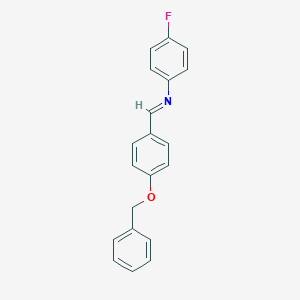

N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline

Beschreibung

N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline (CAS 70627-52-0) is a Schiff base compound with the molecular formula C₂₀H₁₆FNO and a molecular weight of 305.35 g/mol . Structurally, it consists of two aromatic rings bridged by an imine (HC=N) group. The benzyloxy (-OCH₂C₆H₅) group at the 4-position of the benzaldehyde-derived ring and the fluorine atom at the 4-position of the aniline ring are key substituents influencing its properties.

Eigenschaften

IUPAC Name |

N-(4-fluorophenyl)-1-(4-phenylmethoxyphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FNO/c21-18-8-10-19(11-9-18)22-14-16-6-12-20(13-7-16)23-15-17-4-2-1-3-5-17/h1-14H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNBEFDVKWCBFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355111 | |

| Record name | N-(4-(BENZYLOXY)BENZYLIDENE)-4-FLUOROANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70627-52-0 | |

| Record name | 4-Fluoro-N-[[4-(phenylmethoxy)phenyl]methylene]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70627-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-(BENZYLOXY)BENZYLIDENE)-4-FLUOROANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 4-fluoro-N-[[4-(phenylmethoxy)phenyl]methylene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Benzylation of 4-Hydroxybenzaldehyde

Benzylation protects the hydroxyl group of 4-hydroxybenzaldehyde using benzyl halides. While early methods employed benzyl bromide, its high cost and irritancy led to substitution with benzyl chloride. A representative procedure involves:

-

Reactants : 4-hydroxybenzaldehyde, benzyl chloride (1.1 eq), potassium carbonate (1.1 eq)

-

Catalyst : Iodine (4 mol%) or sodium iodide (8 mol%)

-

Solvent : Ethanol (8–10 mL/g substrate)

This step achieves near-quantitative conversion, with the benzyloxy group introduced regioselectively. Post-reaction workup includes aqueous washes (saturated Na₂CO₃ and water) to remove residual halides and base.

Schiff Base Condensation

The resultant 4-benzyloxybenzaldehyde undergoes condensation with 4-fluoroaniline in ethanol under mild heating (45–60°C). Key parameters include:

-

Molar Ratio : 1:1 aldehyde-to-amine

-

Acid Catalyst : Glacial acetic acid (2–5 drops)

The product precipitates as a yellow solid, purified via recrystallization (isopropanol) to yield 85–90% purity. Melting points align with literature values (134–137°C).

One-Pot Synthesis: Integrated Benzylation and Condensation

To streamline production, patents disclose a one-pot methodology unifying benzylation and condensation, reducing isolation steps and costs.

Reaction Protocol

Advantages Over Conventional Methods

-

Cost Reduction : Benzyl chloride (∼$50/kg) replaces benzyl bromide (∼$200/kg), slashing raw material costs by 60%.

-

Yield Enhancement : Overall yields reach 92% due to minimized intermediate losses.

-

Scalability : Demonstrated at 50–100 mmol scales with consistent purity (≥98% by HPLC).

Catalytic and Solvent Optimization

Catalyst selection and solvent systems critically influence reaction efficiency.

Catalyst Screening

| Catalyst | Loading (mol%) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Iodine | 4 | 92 | 3 |

| Sodium iodide | 8 | 89 | 8 |

| None | – | 72 | 12 |

Iodine outperforms sodium iodide, accelerating benzylation via in situ generation of HI, a potent Lewis acid.

Solvent Impact

-

Polar Protic Solvents (Ethanol, Isopropanol) : Favor Schiff base formation via hydrogen bonding stabilization. Ethanol achieves 92% yield vs. 84% in toluene.

-

Aprotic Solvents (DMF, Acetonitrile) : Lower yields (≤75%) due to poor aldehyde solubility.

Purification and Characterization

Workup Procedures

Analytical Data

Industrial Scalability and Challenges

The one-pot method is industrially viable, with patents citing batch sizes up to 10 kg. Key challenges include:

-

Byproduct Management : Trace benzyl alcohol formation (≤2%) necessitates rigorous purification.

-

Catalyst Recovery : Iodine recycling protocols are under development to reduce costs.

Comparative Analysis of Methods

| Parameter | Conventional | One-Pot | Microwave |

|---|---|---|---|

| Steps | 2 | 1 | 1 |

| Total Time (h) | 5–10 | 3–5 | 0.5–1 |

| Yield (%) | 85 | 92 | (Theoretical) |

| Cost ($/kg) | 1200 | 800 | N/A |

| Purity (%) | 98 | 99 | N/A |

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of benzoquinones or other oxidized derivatives.

Reduction: Formation of 4-fluoroaniline and 4-(benzyloxy)benzaldehyde.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline serves as a crucial building block in organic synthesis. Its structure allows for the derivation of more complex molecules, facilitating the development of new materials and chemical compounds. It is particularly useful in synthesizing other Schiff bases and related derivatives due to its reactive functional groups.

Biology

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains.

- Anticancer Activity : Preliminary investigations suggest that it may induce apoptosis in cancer cell lines, making it a candidate for further drug development .

Medicine

This compound is explored as a pharmacophore in medicinal chemistry. Its ability to interact with biological targets through its Schiff base moiety suggests potential applications in drug design, particularly for diseases involving oxidative stress and inflammation .

Industry

In industrial applications, this compound is utilized in the development of advanced materials such as:

- Liquid Crystals : Its unique electronic properties make it suitable for use in liquid crystal displays (LCDs).

- Organic Semiconductors : The compound's structure allows it to function effectively in organic electronic devices .

Case Study 1: Antimicrobial Activity

A study published in Scientific Reports demonstrated that derivatives of this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of conventional antibiotics, indicating its potential as an alternative treatment option .

Case Study 2: Anticancer Research

In another study focused on cancer therapy, researchers synthesized several analogs of this compound and tested their effects on various cancer cell lines. Results indicated that certain analogs induced apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .

Wirkmechanismus

The mechanism of action of N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline is primarily based on its ability to interact with various molecular targets through its Schiff base moiety. This interaction can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Melting Point : 136–138°C .

- Solubility: Slightly soluble in acetonitrile, chloroform, and methanol (with sonication) .

- Applications : Intermediate in the synthesis of linezolid (an antibiotic) .

Comparison with Structurally Similar Compounds

4-Fluoro-N-(4-hydroxybenzylidene)aniline

- Structure : Replaces the benzyloxy group with a hydroxyl (-OH) group.

- Key Differences: Planarity: The dihedral angle between the two benzene rings is 50.52°, indicating significant non-planarity compared to bromo- and methyl-substituted analogs . Hydrogen Bonding: The hydroxyl group enables hydrogen bonding, enhancing coordination chemistry utility (e.g., metal-ligand interactions) . Synthesis: Prepared from 4-hydroxybenzaldehyde and 4-fluoroaniline in ethanol .

(E)-4-(Alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline Derivatives

4-Fluoro-N-(4-fluorobenzylidene)aniline (CAS 39769-09-0)

- Structure : Contains a second fluorine atom on the benzylidene ring.

- Applications: Used in materials science for electronic or optical applications due to enhanced polarity .

4-Bromo-N-(4-nitrobenzylidene)aniline

- Structure: Substitutes fluorine with bromine and adds a nitro (-NO₂) group.

- Key Differences :

Comparative Data Table

Biologische Aktivität

N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline is a Schiff base compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : 305.35 g/mol

- Functional Groups : The compound features a benzylidene group linked to a 4-fluoroaniline moiety and a benzyloxy substituent.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its Schiff base structure. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, affecting various biochemical pathways.

- Redox Reactions : It can participate in redox reactions, influencing cellular oxidative stress pathways, which are crucial in cancer progression and microbial resistance.

Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits antimicrobial properties. It may interact with bacterial ribosomes similarly to Linezolid, indicating potential effectiveness against certain bacterial strains.

Anticancer Potential

Research indicates that compounds with similar structures have shown anticancer properties. The unique functional groups in this compound could enhance its potential as an anticancer agent through mechanisms involving apoptosis induction and cell cycle arrest.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Benzylidene + 4-Fluoro + Benzyloxy | Intermediate for Linezolid synthesis |

| Linezolid | Contains oxazolidinone ring | Broad-spectrum antibiotic |

| N-benzylideneaniline | Benzylidene + Aniline | Simpler structure, less functional diversity |

| Fluorobenzylideneanilines | Various fluorinated anilines | Enhanced reactivity due to fluorine substitution |

This table highlights the unique position of this compound in medicinal chemistry as both a synthetic intermediate and a potential bioactive compound.

Case Studies

-

Synthesis and Application in Drug Development :

- A study published in the Journal of Medicinal Chemistry details the use of this compound as a key starting material for synthesizing azetidinone-based cholesterol absorption inhibitors, demonstrating its utility in drug development.

-

Antimicrobial Testing :

- In vitro studies have shown that compounds similar to this compound display significant activity against various bacterial strains, suggesting that this compound may also possess similar properties.

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline, and how are intermediates characterized?

- Methodology : The compound is synthesized via condensation of 4-(benzyloxy)benzaldehyde with 4-fluoroaniline. Microwave-assisted methods significantly improve reaction efficiency (reducing time to ~10 minutes) compared to conventional heating . Characterization involves FTIR (to confirm imine C=N stretch at ~1600–1650 cm⁻¹), ¹H/¹³C NMR (azomethine proton at δ 8.3–8.5 ppm), and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. How are liquid crystalline (LC) properties of Schiff base derivatives like this compound evaluated?

- Methodology : Mesomorphic behavior is analyzed using differential scanning calorimetry (DSC) to identify phase transitions (e.g., enantiotropic smectic phases) and polarized optical microscopy (POM) to observe birefringent textures (e.g., focal conic or threaded patterns). DFT calculations (B3LYP/6-31G(d)) correlate molecular geometry (planar conformation) with LC stability .

Q. What are the standard protocols for detecting trace impurities in this compound during pharmaceutical synthesis?

- Methodology : High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm resolves impurities like unreacted 4-fluoroaniline or hydrolyzed intermediates. Validation parameters include linearity (R² > 0.995), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) .

Advanced Research Questions

Q. How does the stereoselective synthesis of ezetimibe intermediates involving this compound proceed, and what factors control enantiomer ratios?

- Methodology : The compound reacts with oxazolidinone derivatives under TiCl₄/Ti(OiPr)₄ catalysis at −40°C to form β-lactam intermediates. The Ti(IV)-mediated Mannich-type equilibrium favors one enantiomer (15a:15b = 1:8) due to steric hindrance and chelation effects. Enantiomeric excess is confirmed via optical rotation and chiral HPLC .

Q. What computational approaches are used to predict the biological activity of Schiff base derivatives like this compound?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with targets like carbonic anhydrase (hCA). Binding affinities (ΔG < −7 kcal/mol) and hydrogen bonding with Zn²⁺-bound active sites suggest inhibitory potential. In vitro validation uses stopped-flow CO₂ hydration assays (IC₅₀ < 1 µM for hCA-I/II) .

Q. How do substituents (e.g., benzyloxy vs. alkoxy) influence the mesophase range of analogous Schiff base LCs?

- Methodology : Comparative DSC/POM studies show that benzyloxy groups enhance thermal stability (clearing points >150°C) due to π-π stacking, while longer alkoxy chains (e.g., hexyloxy) lower transition temperatures by increasing conformational flexibility. X-ray diffraction confirms layer spacing (d ≈ 30–35 Å) in smectic phases .

Q. What mechanistic insights explain the compound’s role in β-lactam formation for azetidinone-based drugs?

- Methodology : Cyclization with methyl 4-(chloroformyl)butyrate in toluene (using tributylamine as a base) proceeds via nucleophilic acyl substitution. The imine nitrogen attacks the carbonyl, forming the β-lactam ring. Reaction kinetics (monitored by ¹H NMR) reveal rate-limiting steps dependent on steric bulk and solvent polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.